molecular formula C10H18ClNO B1607496 2-chloro-N-cyclohexyl-N-ethylacetamide CAS No. 2567-61-5

2-chloro-N-cyclohexyl-N-ethylacetamide

Cat. No.: B1607496
CAS No.: 2567-61-5
M. Wt: 203.71 g/mol
InChI Key: CUTKXXKVSDIVMV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexyl-N-ethylacetamide typically involves the reaction of cyclohexylamine with ethyl chloroacetate under controlled conditions. The reaction proceeds through nucleophilic substitution, where the amine group of cyclohexylamine attacks the carbonyl carbon of ethyl chloroacetate, leading to the formation of the desired amide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of advanced reactors and purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexyl-N-ethylacetamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction Reactions: Reduction of the amide group can lead to the formation of amines.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted amides, while oxidation and reduction reactions produce oxidized and reduced derivatives, respectively .

Scientific Research Applications

2-chloro-N-cyclohexyl-N-ethylacetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-cyclohexyl-N-ethylacetamide involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the amide moiety can form hydrogen bonds with biological molecules. These interactions can influence various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-cyclohexyl-N-ethylacetamide is unique due to the presence of both cyclohexyl and ethyl groups attached to the nitrogen atom. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-chloro-N-cyclohexyl-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO/c1-2-12(10(13)8-11)9-6-4-3-5-7-9/h9H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUTKXXKVSDIVMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40368439
Record name 2-chloro-N-cyclohexyl-N-ethyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2567-61-5
Record name 2-chloro-N-cyclohexyl-N-ethyl-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40368439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

N-Ethyl-cyclohexylamine (2.6 g) is dissolved in dry benzene (20 ml). To the solution are added dropwise with stirring chloroacetyl chloride (2.6 g) and triethylamine (2.4 g) under ice-cooling. The mixture is stirred under ice-cooling for one hour and further at room temperature for one hour. The reaction mixture is poured onto ice-water and extracted with ether. The ether layer is washed with an aqueous sodium hydrogen carbonate solution and an aqueous saturated sodium chloride solution and dried over anhydrous magnesium sulfate. After distilling off the solvent, the resulting residue is distilled under reduced pressure to give N-ethyl-N-cyclohexyl-chloroacetamide (3 g), b.p. 118°-120° C./0.2 mmHg.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step Two
Quantity
2.4 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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